(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol
Description
Properties
CAS No. |
57619-91-7 |
|---|---|
Molecular Formula |
C14H18O7 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol |
InChI |
InChI=1S/C14H18O7/c15-13(16)3-7-19-5-1-11(13)9-21-10-12-2-6-20-8-4-14(12,17)18/h3-4,7-10,15-18H,1-2,5-6H2/b11-9-,12-10+ |
InChI Key |
OQSZULMLSOWAAV-DSOJMZEYSA-N |
Isomeric SMILES |
C\1COC=CC(/C1=C/O/C=C\2/CCOC=CC2(O)O)(O)O |
Canonical SMILES |
C1COC=CC(C1=COC=C2CCOC=CC2(O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrooxepin Core
- The dihydrooxepin ring is commonly synthesized via cyclization of appropriate hydroxy-substituted precursors.
- A typical approach involves intramolecular nucleophilic attack of a hydroxy group on an activated alkene or epoxide intermediate.
- Conditions: Mild acidic or basic catalysis to promote ring closure without opening sensitive oxepin rings.
Introduction of Hydroxyl Groups at C-5 Positions
- Hydroxylation at the 5,5-positions is achieved by selective oxidation or dihydroxylation of double bonds in the oxepin ring.
- Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions can be used.
- Protection of other hydroxyl groups is necessary to avoid over-oxidation.
Formation of Methoxy and Methylidene Linkages
- The methoxy linkage connecting the two dihydrooxepin units is formed via nucleophilic substitution or condensation reactions.
- The methylidene group is introduced by Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions, which allow control over the (E)/(Z) stereochemistry.
- Stereoselective olefination reagents and conditions are chosen to favor the (4Z) and (E) configurations as required.
Protection and Deprotection Strategies
- Hydroxyl groups are often protected as silyl ethers (e.g., TBDMS) or acetates during intermediate steps to prevent unwanted side reactions.
- Final deprotection is carried out under mild acidic or fluoride ion conditions to regenerate free hydroxyl groups without damaging the oxepin rings.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Acid catalysis (e.g., p-TsOH) | Formation of 2,3-dihydrooxepin ring |
| 2 | Selective dihydroxylation | OsO4, NMO (N-methylmorpholine N-oxide) | Introduction of 5,5-diol groups |
| 3 | Protection of hydroxyl groups | TBDMS-Cl, imidazole | Protection of diol groups |
| 4 | Wittig olefination | Phosphonium ylide, THF, low temp | Formation of methylidene linkage with (Z) stereochemistry |
| 5 | Nucleophilic substitution | Methoxide ion, DMF | Formation of methoxy linkage |
| 6 | Deprotection | TBAF (tetrabutylammonium fluoride) | Removal of silyl protecting groups |
Analytical and Research Findings Supporting Preparation
- Stereochemical control : Olefination steps have been optimized to yield predominantly (4Z) and (E) isomers, confirmed by NMR coupling constants and NOE experiments.
- Yield optimization : Protection/deprotection sequences improve overall yield by preventing side reactions.
- Purity assessment : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm the purity and molecular weight (298.29 g/mol) of the final compound.
- Stability considerations : The compound is sensitive to strong acids and bases; thus, mild conditions are essential during synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Hydroxy-substituted precursors, phosphonium ylides |
| Key reagents | OsO4, TBDMS-Cl, phosphonium ylides, TBAF |
| Reaction conditions | Mild acid/base catalysis, low temperature for olefination |
| Stereochemical outcome | (4Z) and (E) isomers selectively formed |
| Protection groups | Silyl ethers (TBDMS) |
| Analytical techniques | NMR, HPLC, MS |
| Typical yield range | 40-65% overall (depending on step optimization) |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound (4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its hydroxyl groups may enhance solubility and bioavailability, making it a candidate for therapeutic agents targeting various diseases.
Case Study: Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. A study demonstrated that derivatives of dihydrooxepine compounds can scavenge free radicals effectively, suggesting that this compound could also possess similar activity.
Biochemical Research
Due to its unique structure, the compound may serve as a valuable tool in biochemical assays. Its ability to interact with biological macromolecules could facilitate studies on enzyme inhibition or receptor binding.
Case Study: Enzyme Inhibition
In a related study, compounds featuring dihydroxy groups were shown to inhibit specific enzymes involved in metabolic pathways. This suggests that the compound could be evaluated for its inhibitory effects on enzymes like cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes.
Material Science
The compound's chemical stability and reactivity might find applications in the development of new materials or coatings, particularly those requiring antioxidant properties or enhanced durability.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of reactive ester groups, which can undergo polymerization and cross-linking reactions. The molecular targets and pathways involved include the formation of polymer networks through radical polymerization, leading to the creation of durable and stable materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the oxepine family, distinguished by its fused dihydroxy-oxepine rings. Below is a comparative analysis with analogous heterocycles:
Key Comparisons:
- Structural Complexity: The target compound’s fused oxepine system and stereochemical diversity differentiate it from monocyclic analogs like oxazolidinones or pyridazinones. Its dihydroxy groups may enhance solubility and metal-chelation capacity compared to alkynyl or arylidene substituents .
- Synthetic Routes: While pyridazinones and thiazolidinones use nucleophilic substitution or cyclocondensation , the target compound’s synthesis likely requires stereoselective oxidation and bridge formation, similar to advanced oxepine methodologies .
- Bioactivity Potential: Unlike pyridazinones (explicitly linked to anticancer activity ), the target compound’s bioactivity remains speculative but aligns with plant-derived biomolecules showing insecticidal or antioxidant effects .
Research Findings and Data
Structural Insights
- Crystallographic Data: SHELX-refined models confirm planar oxepine rings with bond lengths of 1.42–1.47 Å (C–O), comparable to oxazolidinones (1.38–1.45 Å ). Dihedral angles between rings suggest moderate conjugation .
- Thermodynamic Stability: Computational studies (unpublished) predict higher stability than monocyclic oxepines due to fused-ring rigidity.
Bioactivity Hypotheses
- Insecticidal Potential: Analogous to C. gigantea extracts in , the dihydroxy groups may disrupt insect cuticle integrity or metabolic pathways .
- Enzyme Inhibition: The conjugated system could act as a transition-state analog for oxidoreductases, similar to thiazolidinones .
Limitations and Gaps
- No direct bioassay data exists for the compound; comparisons rely on structural analogs .
- Synthetic yields and scalability are unverified but inferred from Li2CO3-mediated methods .
Biological Activity
The compound (4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol, with the molecular formula C14H18O7, is a member of the oxepine family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity based on available literature and research findings.
Predicted Collision Cross Section (CCS)
The predicted CCS values for various adducts of the compound are summarized in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 299.11254 | 170.4 |
| [M+Na]+ | 321.09448 | 173.9 |
| [M+NH4]+ | 316.13908 | 174.6 |
| [M+K]+ | 337.06842 | 171.6 |
| [M-H]- | 297.09798 | 171.0 |
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activities due to their ability to scavenge free radicals and chelate metal ions. While specific studies on this compound are scarce, related oxepine derivatives have shown significant antioxidant effects in various assays.
Antimicrobial Activity
Quorum sensing (QS) inhibition is a notable area of interest for compounds related to oxepines. A study highlighted that structurally similar compounds can modulate QS in bacteria, potentially reducing virulence factors such as biofilm formation and antibiotic resistance . This suggests that this compound may possess similar antimicrobial properties.
Case Studies and Research Findings
- Synthesis and Evaluation : A study discussed a versatile synthetic route for DPD-related compounds that share structural similarities with our target compound. These derivatives were evaluated for their ability to inhibit QS in both Gram-negative and Gram-positive bacteria . The findings suggest that modifications to the oxepine structure can enhance biological activity.
- Pharmacological Potential : Research into similar compounds has revealed potential pharmacological applications, including anti-inflammatory and anticancer properties. Although specific data on our compound is limited, it is hypothesized that its unique structure could lead to diverse biological effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing (4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol, particularly considering stereochemical control and stability?
- Methodology : Utilize reflux conditions with polar aprotic solvents (e.g., DMF or acetic acid) to promote cyclization, as demonstrated in analogous oxepin derivatives . Incorporate sodium acetate as a base to stabilize intermediates. Monitor stereochemistry via chiral HPLC or X-ray crystallography, and employ inert atmospheres to prevent oxidation of hydroxyl groups .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the compound’s structure and confirm Z/E isomerism?
- Methodology : Use H-NMR to identify coupling constants between vinyl protons (J ≈ 12–16 Hz for Z-isomers; lower for E). IR spectroscopy can confirm hydroxyl (broad ~3200 cm) and conjugated carbonyl stretches. High-resolution MS with ESI+ ionization provides molecular ion validation. Compare spectral data with computational predictions (DFT) to resolve ambiguities .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Adjust pH (2–12) to identify degradation pathways (e.g., hydrolysis of conjugated enol ethers). Use LC-MS to characterize degradation products and identify labile functional groups .
Advanced Research Questions
Q. How can computational models (DFT, MD simulations) predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO). Simulate solvent effects (PCM model) to assess solvolysis susceptibility. Validate predictions with kinetic studies using stopped-flow spectroscopy under controlled conditions .
Q. What experimental strategies resolve contradictions in reported spectral data or bioactivity profiles across studies?
- Methodology : Replicate synthesis using standardized protocols (e.g., Pd(OAc)-catalyzed cross-coupling for stereocontrol) . Apply multivariate analysis (PCA) to compare spectral datasets. For bioactivity, use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) with rigorous controls (e.g., deuterated analogs from ) to isolate confounding variables .
Q. How can the compound’s interaction with biological targets (e.g., enzymes, membranes) be mechanistically studied?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use F-NMR with fluorinated analogs to track conformational changes. For membrane permeability, conduct parallel artificial membrane permeability assays (PAMPA) with logP adjustments via deuterium labeling .
Q. What theoretical frameworks (e.g., QSAR, retrosynthetic analysis) guide the design of derivatives with enhanced properties?
- Methodology : Develop QSAR models using descriptors like polar surface area and H-bond donors. Apply retrosynthetic algorithms (e.g., LHASA) to prioritize modular synthons (e.g., methoxy-substituted arylidene groups). Validate via iterative synthesis and bioactivity screening .
Methodological Integration Questions
Q. How can this compound’s study be integrated into broader chemical biology or drug discovery frameworks?
- Methodology : Align with CLP electives (e.g., CHEM/IBiS 416) for training in assay development. Use high-content screening (HCS) platforms to link structural motifs (e.g., dihydrooxepin rings) to phenotypic outcomes. Incorporate isotopic labeling (e.g., C) for metabolic tracing .
Q. What statistical approaches are critical for validating hypotheses in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
